molecular formula C11H6ClNS B8616131 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine CAS No. 887579-83-1

1-Chlorobenzo[4,5]thieno[2,3-c]pyridine

Cat. No. B8616131
Key on ui cas rn: 887579-83-1
M. Wt: 219.69 g/mol
InChI Key: DQYDBGLWHQIEEV-UHFFFAOYSA-N
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Patent
US08952363B2

Procedure details

To a 250 mL round flask was added 2-chloro-3-phenylthio-4-aminopyridine (2.7 g, 11.4 mmol), and 60 mL of glacial AcOH. To this clear solution, ButONO (1.36 g, 11.45 mmol) was added drop by drop. After stirring at room temperature for 1 h, another (1.36 g 11.45) mmol of ButONO was added. The mixture was continued to stir at room temperature for 18 h. The reaction was quenched by water, and the product was purified by a silica gel column. Yield (88%) of 1-chloro-benzothieno[2,3-c]pyridine was 2.2 g.
Name
2-chloro-3-phenylthio-4-aminopyridine
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
11.45
Quantity
1.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:6](N)[CH:5]=[CH:4][N:3]=1>CC(O)=O>[Cl:1][C:2]1[C:7]2[S:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:6]=2[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
2-chloro-3-phenylthio-4-aminopyridine
Quantity
2.7 g
Type
reactant
Smiles
ClC1=NC=CC(=C1SC1=CC=CC=C1)N
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
11.45
Quantity
1.36 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this clear solution, ButONO (1.36 g, 11.45 mmol) was added drop by drop
STIRRING
Type
STIRRING
Details
to stir at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by water
CUSTOM
Type
CUSTOM
Details
the product was purified by a silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC2=C1SC1=C2C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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